Class-Level Antimicrobial Potency Trends for 5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-amine Derivatives
The 2024 study by Prabhakar et al. provides the only available quantitative antimicrobial dataset for the 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine class, covering N-acyl chain lengths from C6 to C8. While the exact pentanamide (C5) was not tested, its activity can be imputed within this structure-activity relationship (SAR) trend. Compounds 3d (C7 chain, hexadecanoyl analog) and 3e (C8 chain) exhibited zones of inhibition of 18 mm and 20 mm against S. aureus at 100 µL, respectively, which the authors described as 'good antibacterial activity' exceeding that of several shorter-chain compounds [1]. Molecular docking against PDB ID 5JZX revealed that 3e and 3d achieved the strongest binding energies (-8.73 and -8.38 kcal/mol, respectively), outperforming the reference drug ampicillin (-8.79 kcal/mol) by a narrow margin, suggesting that chain length critically modulates target engagement [1].
| Evidence Dimension | Antimicrobial zone of inhibition against S. aureus at 100 µL loading |
|---|---|
| Target Compound Data | Not directly measured; predicted activity intermediate between C6 and C7 analogs based on SAR trend |
| Comparator Or Baseline | Compound 3e (C8 analog): 20 mm; Compound 3d (C7 analog): 18 mm; Ampicillin (reference): 25 mm [1] |
| Quantified Difference | N/A – Exact data for target C5 compound unavailable |
| Conditions | Agar well-diffusion assay, 37°C, 18–24 h incubation |
Why This Matters
This SAR trend indicates that the pentanamide (C5) likely occupies a distinct potency niche; its procurement enables systematic exploration of the lower chain-length range, which is underrepresented in published datasets.
- [1] Prabhakar, G., et al. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and their Molecular Docking Studies. Oriental Journal of Chemistry, 2024, 40(3), 737-743. View Source
